
1,1,1-Trifluoroethyl-PEG4-amine
Descripción general
Descripción
1,1,1-Trifluoroethyl-PEG4-amine is a PEG linker with a trifluoroethyl and amine moiety . It is used in the synthesis of PROTACs . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .
Synthesis Analysis
1,1,1-Trifluoroethyl-PEG4-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoroethyl-PEG4-amine is C10H20F3NO4 . It has a molecular weight of 275.3 g/mol .Chemical Reactions Analysis
The amine moiety of 1,1,1-Trifluoroethyl-PEG4-amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .Physical And Chemical Properties Analysis
1,1,1-Trifluoroethyl-PEG4-amine has a molecular weight of 275.3 g/mol and a molecular formula of C10H20F3NO4 . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .Aplicaciones Científicas De Investigación
Drug Delivery Systems
1,1,1-Trifluoroethyl-PEG4-amine: is utilized in drug delivery systems due to its ability to react with carboxylic acids and activated NHS esters . The hydrophilic PEG chain attached to the trifluoroethyl and amine moieties significantly increases the water solubility of compounds, making it an ideal linker in the development of drug conjugates . This property is particularly beneficial for improving the bioavailability of hydrophobic drugs.
Bioconjugation
In the field of bioconjugation, 1,1,1-Trifluoroethyl-PEG4-amine serves as a versatile linker. It facilitates the attachment of various molecules to proteins, antibodies, or other surfaces . The presence of the amine group allows for a straightforward reaction with aldehydes to form stable oxime bonds, which are commonly used in the preparation of antibody-drug conjugates (ADCs) .
Diagnostics
The compound’s role in diagnostics is linked to its use in enhancing the solubility and stability of diagnostic agents . By improving the water solubility of these agents, 1,1,1-Trifluoroethyl-PEG4-amine contributes to the development of more effective and reliable diagnostic tools.
Targeted Therapy
1,1,1-Trifluoroethyl-PEG4-amine: is also a key component in targeted therapy, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that bring together an E3 ubiquitin ligase and a target protein, leading to the latter’s degradation. The linker’s role is crucial in maintaining the appropriate distance and orientation between the two proteins for optimal activity.
Imaging
In imaging applications, 1,1,1-Trifluoroethyl-PEG4-amine is used to improve the pharmacokinetic properties of imaging agents . Its incorporation into PET radioconjugates has shown to enhance tumor uptake and contrast, which is vital for accurate tumor imaging and diagnosis.
Therapeutics
Lastly, the compound finds its application in therapeutics as a part of PEGylation strategies . PEGylation refers to the covalent attachment of PEG chains to therapeutic molecules, which can reduce immunogenicity, enhance stability, and prolong the circulation time of these molecules in the bloodstream.
Mecanismo De Acción
Target of Action
1,1,1-Trifluoroethyl-PEG4-amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound acts as a bridge in PROTAC molecules, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The amine moiety in the compound can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This allows it to form covalent bonds with both the E3 ligase ligand and the target protein ligand, effectively bringing the two into close proximity. This proximity enables the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of 1,1,1-Trifluoroethyl-PEG4-amine is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By acting as a linker in PROTAC molecules, 1,1,1-Trifluoroethyl-PEG4-amine facilitates the degradation of specific target proteins, thereby influencing the biochemical pathways in which these proteins are involved.
Pharmacokinetics
The pharmacokinetic properties of 1,1,1-Trifluoroethyl-PEG4-amine are largely determined by its role as a PROTAC linker. The hydrophilic PEG chain in the compound increases its water solubility, which can enhance its bioavailability . .
Result of Action
The primary result of the action of 1,1,1-Trifluoroethyl-PEG4-amine is the degradation of target proteins . By facilitating the ubiquitination of these proteins, the compound enables their recognition and degradation by the proteasome. This can lead to a decrease in the levels of the target protein, influencing cellular processes in which the protein is involved.
Action Environment
The action of 1,1,1-Trifluoroethyl-PEG4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amine moiety, potentially influencing the compound’s ability to form bonds with the E3 ligase ligand and the target protein ligand . Additionally, the presence of other compounds that can react with the amine moiety might interfere with the compound’s role as a PROTAC linker .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3NO4/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h1-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFYELHCDPCZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoroethyl-PEG4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



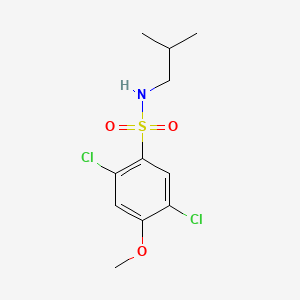
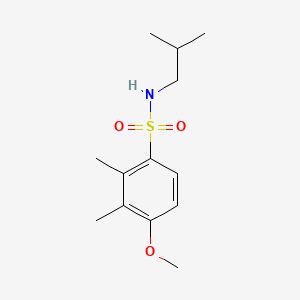
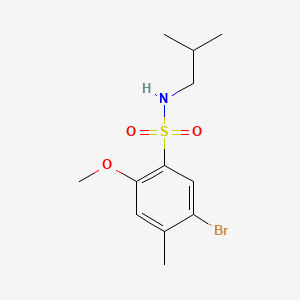
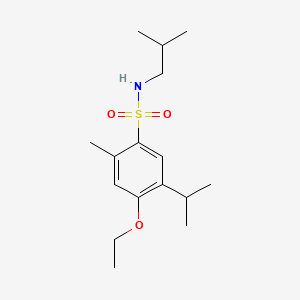



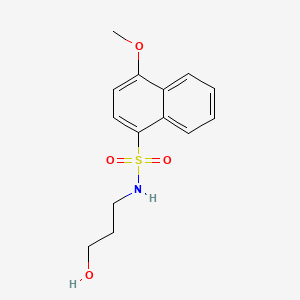
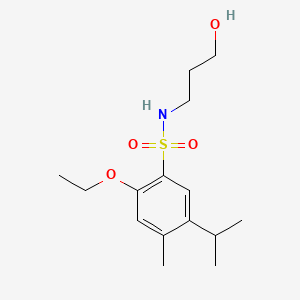
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
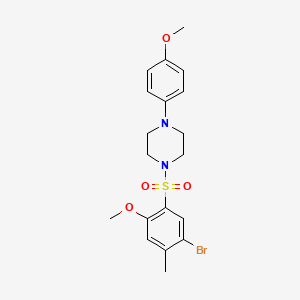
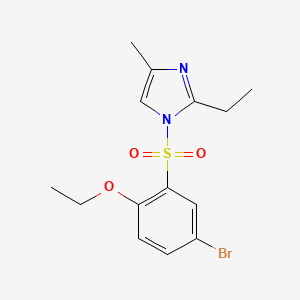
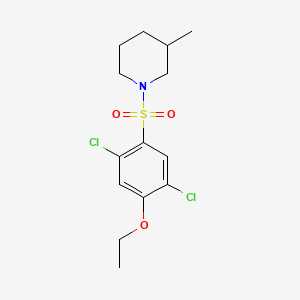
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)